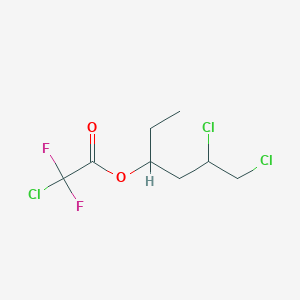
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate is an organic compound with the molecular formula C8H11Cl3F2O2. This compound is characterized by the presence of chloro and difluoro groups, which contribute to its unique chemical properties. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorohexan-3-yl chloro(difluoro)acetate typically involves the reaction of hexan-3-ol with chloro(difluoro)acetic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and difluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichlorohexan-3-yl chloro(difluoro)acetate involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichlorohexan-3-yl acetate: Lacks the difluoro groups, resulting in different chemical properties and reactivity.
Hexan-3-yl chloro(difluoro)acetate: Lacks the dichloro groups, affecting its overall stability and reactivity.
5,6-Difluorohexan-3-yl chloroacetate: Contains difluoro groups but lacks the dichloro groups, leading to variations in its chemical behavior.
Uniqueness
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
881903-14-6 |
|---|---|
Molecular Formula |
C8H11Cl3F2O2 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
5,6-dichlorohexan-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11Cl3F2O2/c1-2-6(3-5(10)4-9)15-7(14)8(11,12)13/h5-6H,2-4H2,1H3 |
InChI Key |
BPAKBGATBGNBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CCl)Cl)OC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


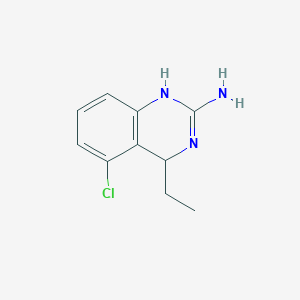

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
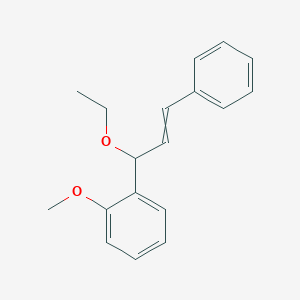
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
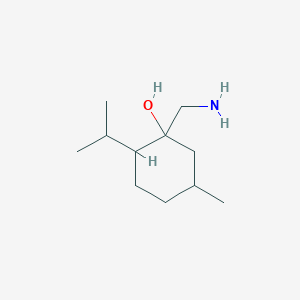
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
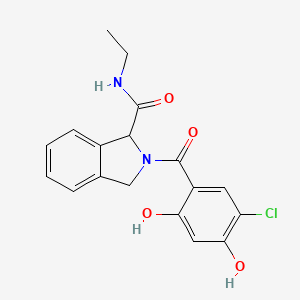
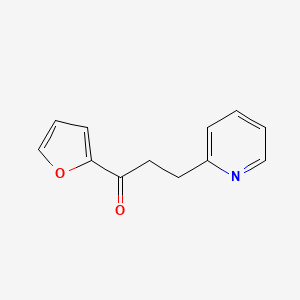


![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
